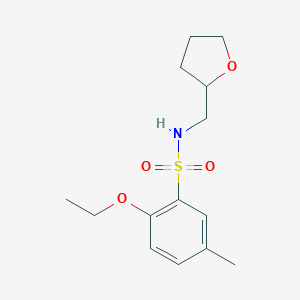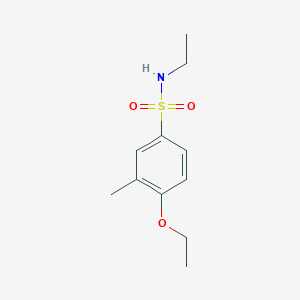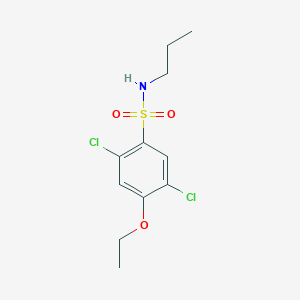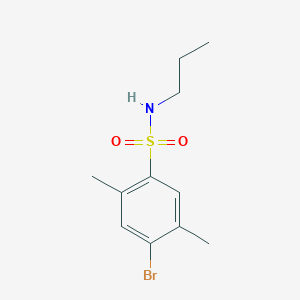![molecular formula C15H20N2O3S B497632 3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole CAS No. 957502-70-4](/img/structure/B497632.png)
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles often involves multicomponent reactions, cycloadditions, and cyclocondensations . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which can be oxidized to afford a variety of pyrazoles .Molecular Structure Analysis
Pyrazoles are unsymmetrical compounds, but their corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . They are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis
Pyrazoles are versatile scaffolds in organic synthesis and are often used as starting materials for the preparation of more complex heterocyclic systems . They can undergo a variety of reactions, including dehydrogenative coupling reactions, [3+2] cycloaddition reactions, and oxidative cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For instance, 3,5-dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents . Its molecular weight is 96.133 g/mol .Zukünftige Richtungen
The field of pyrazole chemistry is continuously evolving, with ongoing research into new synthetic methods and applications . Given the versatility of pyrazoles, “3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole” could potentially find use in a variety of areas, including medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-8-20-15-7-6-14(9-11(15)2)21(18,19)17-13(4)10-12(3)16-17/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWRDJGZDMGQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

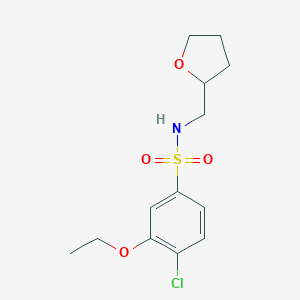
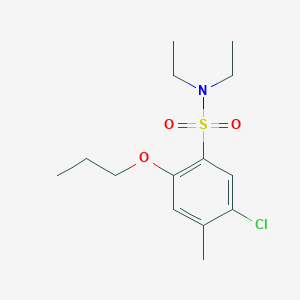

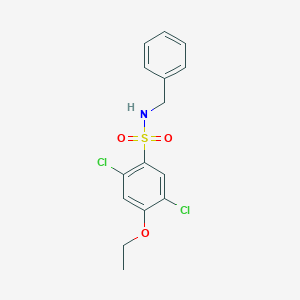
![3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497558.png)

